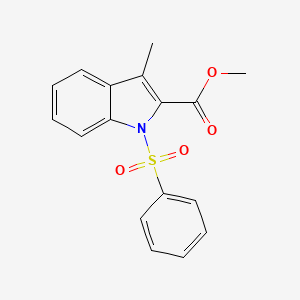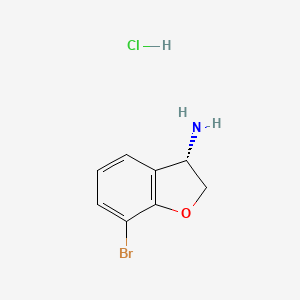
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate
Übersicht
Beschreibung
3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate, also known as coumarin-7-methanesulfonate, is a synthetic compound that belongs to the coumarin family. Coumarin derivatives have been extensively studied for their various biological and pharmacological activities, including anti-inflammatory, antimicrobial, antiviral, antioxidant, and anticancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
Efficient synthesis techniques for related compounds to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate have been developed. For example, a microwave-assisted, methanesulfonic acid-catalyzed synthesis of 3,3′-(arylmethylene)bis(4-hydroxy-2H-chromen-2-ones) has been achieved, demonstrating high yield, short reaction time, low energy consumption, and convenient work-up (Qi et al., 2014).
Antibacterial Effects
Compounds structurally similar to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate have shown notable antibacterial properties. Research on synthesized derivatives of 4-hydroxy-chromen-2-one has revealed significant bacteriostatic and bactericidal activity against various bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus (Behrami & Dobroshi, 2019).
Crystal Structure Analysis
The crystal structure of related compounds like the triethylammonium salt of a derivative of dicoumarol provides insights into the molecular structure and charge-assisted hydrogen bonds in these compounds, which may be relevant to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate (Ikram et al., 2018).
Hydrolysis Studies
Selective hydrolysis of methanesulfonate esters is a critical process in the synthesis of various compounds, including those related to 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate. Studies have shown the pH-dependence and efficiency of such hydrolysis processes (Chan et al., 2008).
Application in Cancer Therapy
Certain derivatives of 4-oxo-2-phenyl-4H-chromen-7-yl methanesulfonate have been evaluated for their cytotoxicity against cancer cell lines, like the breast cancer cell line MCF-7, showing promising results in apoptosis-inducing activity and potential as steroid sulfatase inhibitors (Javadi et al., 2021).
Wirkmechanismus
Target of Action
The primary targets of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate are carbonic anhydrase (CA) isoforms . These include four α-CA isozymes, namely hCA I, hCA II, hCA IV, and hCA VI . Carbonic anhydrases are metalloenzymes that play a crucial role in maintaining pH homeostasis by catalyzing the reversible hydration of carbon dioxide .
Mode of Action
The compound interacts with its targets through a process known as sulfatase activity . This involves the hydrolysis of the original sulfonate esters to the corresponding phenols . These phenols then act as inhibitors of the carbonic anhydrase enzymes .
Biochemical Pathways
The compound affects the carbonic anhydrase pathway, which is involved in the maintenance of pH homeostasis . By inhibiting the carbonic anhydrase enzymes, the compound disrupts this pathway, potentially leading to changes in cellular pH levels .
Pharmacokinetics
It is known that the compound is hydrolyzed effectively to the corresponding phenols . These phenols then act as inhibitors of the carbonic anhydrase enzymes
Result of Action
The primary result of the compound’s action is the inhibition of carbonic anhydrase enzymes . This can lead to changes in cellular pH levels, potentially affecting various physiological processes .
Action Environment
The action of 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s sulfatase activity Additionally, the presence of other compounds can potentially affect the compound’s stability and efficacy
Eigenschaften
IUPAC Name |
[3-(2-methoxyphenyl)-4-oxochromen-7-yl] methanesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O6S/c1-21-15-6-4-3-5-12(15)14-10-22-16-9-11(23-24(2,19)20)7-8-13(16)17(14)18/h3-10H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTDPCSGZOVMMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00364412 | |
| Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
208446-31-5 | |
| Record name | 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl methanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00364412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




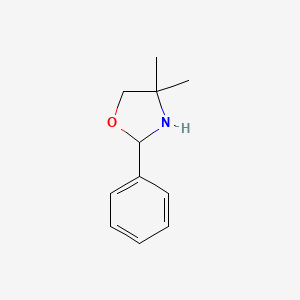
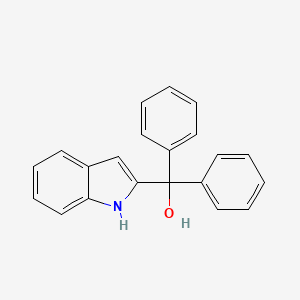
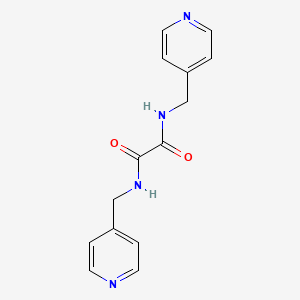
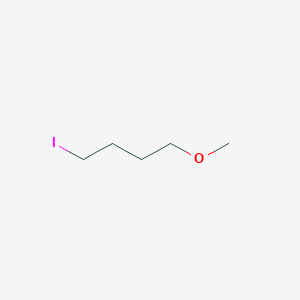
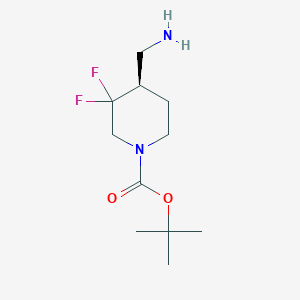
![2,4-Dichloro-6-(2,2,2-trifluoroethyl)thieno[2,3-d]pyrimidine](/img/structure/B3049406.png)
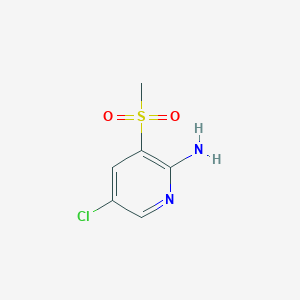

![N-(tert-Butylcarbamoyl)-5-cyano-2-((4'-(difluoromethoxy)-[1,1'-biphenyl]-3-yl)oxy)benzenesulfonamide](/img/structure/B3049413.png)

